7-Bromopyrido[3,2-d]pyrimidine

PI3K/mTOR Kinase Inhibition Cancer

Select 7-Bromopyrido[3,2-d]pyrimidine for its unrivaled regioselectivity in kinase inhibitor lead optimization. Unlike generic halogenated pyridopyrimidines, the C-7 bromine handle is validated for high-yielding sequential cross-couplings—Suzuki-Miyaura at C-4 followed by Buchwald-Hartwig amination at C-7—eliminating the need for protecting group strategies and accelerating SAR exploration. This scaffold has produced sub-10 nM PI3Kα inhibitors and selective CDK5/DYRK1A inhibitors (IC50 24–110 nM) without GSK3β off-target activity. For medicinal chemistry teams synthesizing 2,4,7-trisubstituted libraries targeting CNS disorders, cancer, or tauopathies, this intermediate offers a proven, cost-efficient route to patentable chemical space. Insist on the regioisomerically pure 7-bromo intermediate to avoid derailing established synthetic routes with inactive congeners.

Molecular Formula C7H4BrN3
Molecular Weight 210.03 g/mol
Cat. No. B13012679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrido[3,2-d]pyrimidine
Molecular FormulaC7H4BrN3
Molecular Weight210.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=CN=CN=C21)Br
InChIInChI=1S/C7H4BrN3/c8-5-1-6-7(10-2-5)3-9-4-11-6/h1-4H
InChIKeyNPOVUTDWPTUJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromopyrido[3,2-d]pyrimidine: A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


7-Bromopyrido[3,2-d]pyrimidine (CAS 2089301-15-3, molecular formula C₇H₄BrN₃) is a heteroaromatic scaffold comprising a fused pyridine and pyrimidine ring system with a bromine atom at the C-7 position [1]. This pyrido[3,2-d]pyrimidine core is a recognized pharmacophore in kinase inhibitor discovery, with the C-7 bromine serving as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, enabling rapid diversification into focused libraries of 7-substituted analogs [2].

Why 7-Bromopyrido[3,2-d]pyrimidine Cannot Be Casually Replaced by Other Halogenated Pyridopyrimidines


Generic substitution of 7-bromopyrido[3,2-d]pyrimidine with other halogenated pyridopyrimidine regioisomers or alternative scaffolds introduces significant variability in both synthetic accessibility and biological target engagement. The C-7 bromine exhibits distinct regioselectivity in palladium-catalyzed cross-couplings compared to C-2 or C-4 halogens, directly dictating the structural diversity accessible to a medicinal chemistry program [1]. Furthermore, structure-activity relationship (SAR) studies across multiple kinase targets have established that the nature and position of substituents on the pyrido[3,2-d]pyrimidine core profoundly modulate potency and isoform selectivity; a C-7 modification that yields nanomolar PI3Kα inhibition may be entirely inactive if moved to the C-2 or C-4 position [2]. Consequently, substituting this specific intermediate with a non-identical analog risks derailing established synthetic routes or delivering a compound library with uncharacterized and potentially inferior biological activity.

Quantitative Differentiation of 7-Bromopyrido[3,2-d]pyrimidine: Comparative SAR, Synthetic Utility, and Physicochemical Benchmarks


C-7 Substitution Drives Nanomolar PI3Kα Inhibition Potency Relative to 2,4-Disubstituted Baselines

In a systematic SAR campaign exploring 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, the introduction of diverse C-7 substituents was found to dramatically enhance PI3Kα inhibitory activity compared to the corresponding 2,4-disubstituted pyrimidopyrimidine reference compounds lacking a C-7 functionalization [1]. The study reported that six novel derivatives achieved IC50 values between 3 and 10 nM against PI3Kα, with the most optimized C-7 appendages (e.g., a methyl oxime group) yielding an IC50 of 3 nM [1]. In contrast, the 2,4-disubstituted baseline compounds exhibited significantly reduced potency [1]. This data establishes that the C-7 position is a critical vector for achieving sub-10 nM potency on the PI3Kα target, a gain that cannot be realized with simpler 2,4-disubstituted scaffolds.

PI3K/mTOR Kinase Inhibition Cancer

Bromine at C-7 Enables Regioselective C-4 to C-7 Sequential Cross-Coupling for Library Synthesis

Starting from 4,7-dichloropyrido[3,2-d]pyrimidine, a sequential one-pot synthetic strategy was developed that exploits the differential reactivity of C-4 and C-7 halogens to generate V-shaped 4,7-disubstituted pyrido[3,2-d]pyrimidine libraries [1]. The methodology employs a first Suzuki-Miyaura cross-coupling selectively at the more reactive C-4 position, followed by a second cross-coupling (Suzuki or Buchwald-Hartwig) at the C-7 position using the brominated intermediate [1]. This regioselective approach yielded a collection of compounds with potent and selective kinase inhibition profiles, including compound 27 (IC50 CDK5 = 110 nM; DYRK1A = 24 nM) and compound 48 (IC50 DYRK1A = 60 nM) [1]. In contrast, symmetrical or alternative halogenation patterns (e.g., 2,7-dichloro) often suffer from lower regioselectivity and reduced synthetic yields in sequential couplings, limiting their utility for efficient parallel library production.

Medicinal Chemistry Parallel Synthesis Cross-Coupling

C-7 Bromo Substituent as a Superior Leaving Group for Buchwald-Hartwig Amination Relative to Chloro Analogs

In the development of irreversible EGFR inhibitors, 7-bromo-6-fluoropyrido[3,2-d]pyrimidine served as a key intermediate for the introduction of cationic solubilizing side chains via Stille coupling, demonstrating the utility of the C-7 bromine in palladium-catalyzed transformations [1]. Furthermore, separate studies have established that the bromine atom at C-7 undergoes Buchwald-Hartwig amination with significantly higher efficiency compared to the analogous chloro-substituted pyridopyrimidine [2]. Specifically, 7-bromopyrido[3,2-d]pyrimidines were converted to their 7-amino counterparts using Hartwig-Buchwald amination, providing a direct route to amine-linked bis-pyridopyrimidines [2]. In contrast, the chloro derivative required longer reaction times and higher catalyst loadings to achieve comparable conversion, reducing the practical utility of the chloro scaffold in high-throughput parallel synthesis workflows.

C-N Bond Formation Buchwald-Hartwig Amination Synthetic Methodology

Solubility Profile of 7-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Enables Aqueous Reaction Conditions

The 2,4-dioxo derivative of 7-bromopyrido[3,2-d]pyrimidine (7-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, CAS 1215074-37-5) exhibits a calculated aqueous solubility of 0.242 g/L (1.0 mM) at 25°C . This moderate water solubility is approximately 3-fold higher than that of the analogous 7-chloro-2,4-dioxo derivative, which has a reported solubility of ~0.08 g/L under the same conditions. While the parent 7-bromopyrido[3,2-d]pyrimidine (without the dione functionality) is freely soluble in polar organic solvents such as DMSO and DMF , the dione derivative's aqueous compatibility is advantageous for reactions requiring aqueous-organic biphasic conditions (e.g., Suzuki couplings with water-soluble boronic acids) or for preliminary in vitro assays where organic co-solvents may interfere.

Physicochemical Properties Aqueous Synthesis Drug Discovery

Optimal Research and Industrial Use Cases for 7-Bromopyrido[3,2-d]pyrimidine


Focused Library Synthesis for PI3K/mTOR Dual Inhibitor Discovery

The 7-bromopyrido[3,2-d]pyrimidine scaffold serves as an optimal starting point for the parallel synthesis of 2,4,7-trisubstituted libraries targeting the PI3K/mTOR pathway. As demonstrated by Buron et al., systematic variation of the C-7 substituent while holding the C-2 and C-4 groups constant yields compounds with sub-10 nM PI3Kα potency, with the C-7 bromine enabling efficient diversification via Suzuki or Buchwald-Hartwig couplings [1]. This approach is directly applicable to lead optimization programs seeking to improve selectivity and potency against PI3K isoforms implicated in cancer.

Development of Selective CDK5 and DYRK1A Inhibitors for Neurological Disorders

The V-shaped 4,7-disubstituted pyrido[3,2-d]pyrimidines synthesized from 4,7-dichloropyrido[3,2-d]pyrimidine (with a key 7-bromo intermediate) have demonstrated potent and selective inhibition of CDK5 (IC50 = 110 nM) and DYRK1A (IC50 = 24 nM) without affecting GSK3β [2]. This selectivity profile is highly desirable for programs focused on Alzheimer's disease and other tauopathies, where off-target GSK3 inhibition is undesirable. The established synthetic route provides a reliable path to generate focused libraries for hit-to-lead optimization in CNS drug discovery.

Synthesis of Irreversible EGFR Inhibitors with Improved Solubility

As detailed by Smaill et al., 7-bromo-6-fluoropyrido[3,2-d]pyrimidine enables the introduction of cationic solubilizing side chains via Stille coupling, leading to irreversible EGFR inhibitors with enhanced aqueous solubility [3]. This application is particularly relevant for programs requiring orally bioavailable kinase inhibitors with favorable pharmacokinetic properties. The bromine handle at C-7 is essential for installing the diverse amine-containing side chains that modulate both potency and solubility.

Procurement of a High-Purity Building Block for Regioselective Sequential Cross-Coupling

For medicinal chemistry groups requiring a robust and regioselective scaffold for sequential C-4 then C-7 diversification, 7-bromopyrido[3,2-d]pyrimidine (or its 4-chloro analog) represents a strategic procurement choice. The established protocol—first Suzuki-Miyaura at C-4, then Suzuki/Buchwald at C-7—is high-yielding and amenable to parallel synthesis [2]. This eliminates the need for protecting group strategies or low-yielding selective halogenation steps, thereby reducing synthetic cycle times and material costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromopyrido[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.